Regioisomeric Differentiation: 3-Fluorobenzyl vs. 4-Fluorobenzyl Pyrazole Inhibitors
The 3-fluorobenzyl substitution pattern on the pyrazole ring is a specific structural feature claimed in Bayer GLUT1 inhibitor patents. While direct head-to-head IC50 data for the target compound versus the 4-fluorobenzyl isomer (CAS 514800-78-3) is not publicly disclosed in the accessible patent excerpts, the patent SAR tables demonstrate that benzyl substituent position on the pyrazole profoundly modulates GLUT isoform selectivity profiles, with meta-substituted benzyl derivatives generally exhibiting distinct activity cliffs relative to para-substituted analogs [1]. The 3-fluorobenzyl group introduces a dipole orientation and steric profile that differs from the 4-fluoro isomer, potentially affecting the key hydrogen-bonding interactions within the GLUT1 binding pocket [2].
| Evidence Dimension | Structural regioisomerism (3-F vs. 4-F benzyl substitution) impact on GLUT1 binding selectivity |
|---|---|
| Target Compound Data | 3-fluorobenzyl substituent (meta position); patent-claimed GLUT1 inhibitor intermediate |
| Comparator Or Baseline | 4-fluorobenzyl analog (CAS 514800-78-3; para position); structurally related but distinct binding conformation |
| Quantified Difference | No publicly available head-to-head IC50 comparison for these exact compounds; patent SAR indicates meta-substituted benzyl derivatives can show altered GLUT1/GLUT3 selectivity ratios |
| Conditions | Cell-based GLUT1 inhibition assays as described in EP3083598A1; specific assay conditions for the target compound not detailed in accessible excerpts |
Why This Matters
Procurement of the correct regioisomer ensures that SAR studies and biological assays are conducted with the compound intended for GLUT1-targeted development, avoiding misleading activity readouts caused by positional isomer contamination.
- [1] Bayer Pharma AG. Glucose transport inhibitors. European Patent EP3083598A1, filed 22 July 2015, published 26 October 2016. View Source
- [2] Molaid. [1-(3-fluorobenzyl)-3,5-dimethyl-pyrazol-4-yl]amine | 925650-30-2. Compound entry referencing WO2015091428A1 and EP3083598A1. View Source
